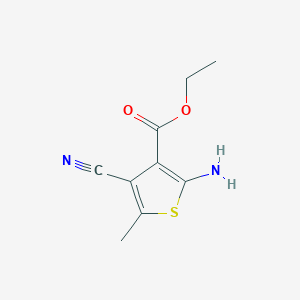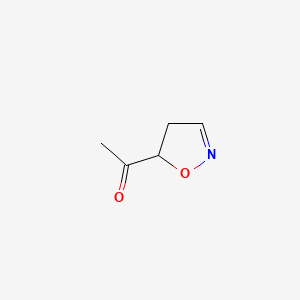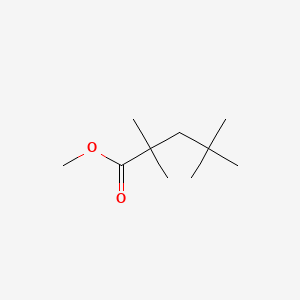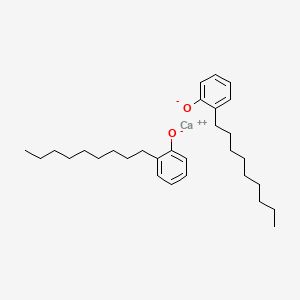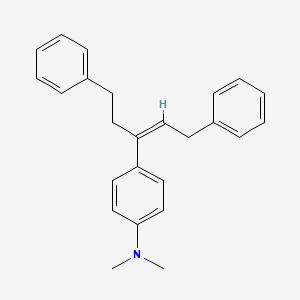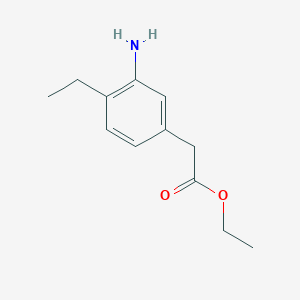
N1-(2-(Hydroxycarbamoyl)phenyl)-4-iodo-N8-phenyloctanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(Hydroxycarbamoyl)phenyl)-4-iodo-N8-phenyloctanediamide is a complex organic compound characterized by its unique structure, which includes a hydroxycarbamoyl group, an iodine atom, and a phenyl group attached to an octanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(Hydroxycarbamoyl)phenyl)-4-iodo-N8-phenyloctanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the hydroxycarbamoyl phenyl intermediate, followed by the introduction of the iodine atom and the formation of the octanediamide backbone. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
N1-(2-(Hydroxycarbamoyl)phenyl)-4-iodo-N8-phenyloctanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamoyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce deiodinated derivatives.
Aplicaciones Científicas De Investigación
N1-(2-(Hydroxycarbamoyl)phenyl)-4-iodo-N8-phenyloctanediamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: It may be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mecanismo De Acción
The mechanism of action of N1-(2-(Hydroxycarbamoyl)phenyl)-4-iodo-N8-phenyloctanediamide involves its interaction with specific molecular targets. The hydroxycarbamoyl group can form hydrogen bonds with biological molecules, while the iodine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N1-(2-(Hydroxycarbamoyl)phenyl)-4-chloro-N8-phenyloctanediamide
- N1-(2-(Hydroxycarbamoyl)phenyl)-4-bromo-N8-phenyloctanediamide
- N1-(2-(Hydroxycarbamoyl)phenyl)-4-fluoro-N8-phenyloctanediamide
Uniqueness
N1-(2-(Hydroxycarbamoyl)phenyl)-4-iodo-N8-phenyloctanediamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom’s larger size and higher polarizability compared to other halogens can lead to distinct interactions and properties.
Propiedades
Fórmula molecular |
C21H24IN3O4 |
|---|---|
Peso molecular |
509.3 g/mol |
Nombre IUPAC |
N-[2-(hydroxycarbamoyl)phenyl]-4-iodo-N'-phenyloctanediamide |
InChI |
InChI=1S/C21H24IN3O4/c22-15(7-6-12-19(26)23-16-8-2-1-3-9-16)13-14-20(27)24-18-11-5-4-10-17(18)21(28)25-29/h1-5,8-11,15,29H,6-7,12-14H2,(H,23,26)(H,24,27)(H,25,28) |
Clave InChI |
GKYABXDZTMEQQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CCCC(CCC(=O)NC2=CC=CC=C2C(=O)NO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B13818733.png)
![Octadecylthioethyl 4-O-(4-O[6-O-A-D-glucopyranosyl-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside](/img/structure/B13818737.png)
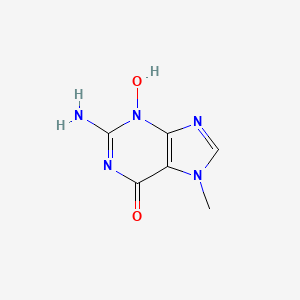

![1-[(E)-2-pyridin-2-ylethenyl]piperazine](/img/structure/B13818765.png)
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13818770.png)
![4-chloro-N-(2-hydroxyethyl)-N-(((1R,4S)-3-methylbicyclo[2.2.1]heptan-2-yl)methyl)benzamide](/img/structure/B13818779.png)

